molecular formula C18H13ClN6OS B294658 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B294658
M. Wt: 396.9 g/mol
InChI Key: LECIYGJRQBCWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with α-bromodiketones. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound’s triazole and thiadiazine moieties allow it to form hydrogen bonds with various enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.

    1,3,4-Oxadiazoles: Another class of heterocyclic compounds with similar pharmacological properties.

    Benzimidazoles: Known for their antimicrobial and anticancer activities.

Uniqueness

1-({6-[(2-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of triazole, thiadiazine, and benzimidazole moieties. This unique structure allows it to interact with a broader range of molecular targets, enhancing its pharmacological profile .

Properties

Molecular Formula

C18H13ClN6OS

Molecular Weight

396.9 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN6OS/c19-12-5-1-4-8-15(12)26-10-17-23-25-16(21-22-18(25)27-17)9-24-11-20-13-6-2-3-7-14(13)24/h1-8,11H,9-10H2

InChI Key

LECIYGJRQBCWJX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Origin of Product

United States

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